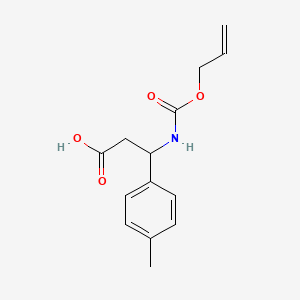![molecular formula C15H18N2O2 B15305900 tert-butyl2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15305900.png)
tert-butyl2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The cyclopropyl group is introduced via cyclopropanation reactions, typically using reagents like diazomethane or cyclopropylcarbinol .
Esterification:
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable reaction setups such as continuous flow reactors .
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
-
Formation of the Pyrrolo[2,3-b]pyridine Core:
化学反应分析
Types of Reactions:
-
Oxidation:
-
Reduction:
-
Substitution:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in solvents like acetone or dichloromethane.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: NaH, KOtBu, in solvents like dimethyl sulfoxide (DMSO) or THF.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic molecules, which are valuable in medicinal chemistry.
Biology:
Biological Activity Studies: It is used in studies to evaluate its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine:
Drug Development: The compound is investigated for its potential as a lead compound in drug development, particularly targeting specific enzymes or receptors.
Industry:
Material Science: It finds applications in the development of novel materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is primarily studied in the context of its biological activities. The compound is known to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .
相似化合物的比较
- **tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate .
- **tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate .
- **tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate .
Uniqueness:
- The presence of the cyclopropyl group in tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may lack this structural feature .
属性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC 名称 |
tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)11-6-10-7-12(9-4-5-9)17-13(10)16-8-11/h6-9H,4-5H2,1-3H3,(H,16,17) |
InChI 键 |
WEBQYEYSWNMNDG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=CN=C2C(=C1)C=C(N2)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate](/img/structure/B15305818.png)
![tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate](/img/structure/B15305822.png)

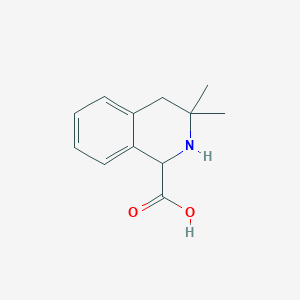
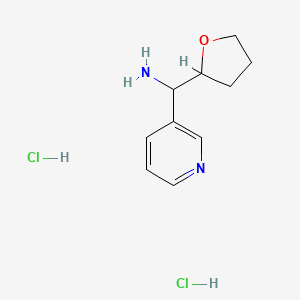
![Tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15305838.png)
![rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis](/img/structure/B15305847.png)
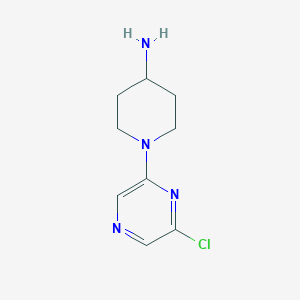
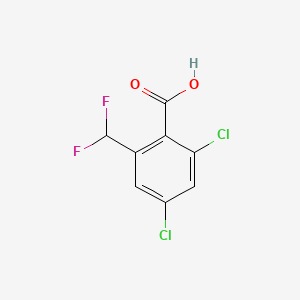
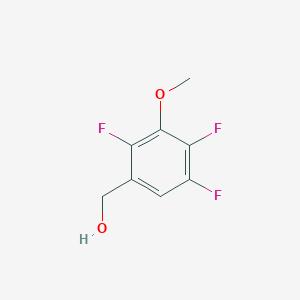
![3-Benzyl-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B15305890.png)
![N-[4-(4-sulfamoylphenyl)phenyl]acetamide](/img/structure/B15305891.png)
